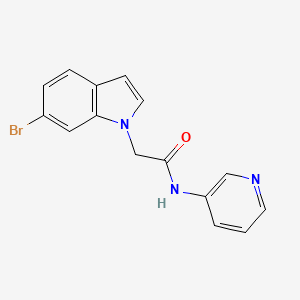![molecular formula C19H16N4 B5955721 2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole](/img/structure/B5955721.png)
2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This specific compound features a naphthalene ring substituted with a methyl group and a phenyl group attached to the tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylnaphthalene and benzyl chloride.
Formation of Intermediate: 2-Methylnaphthalene is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-[(2-methylnaphthalen-1-yl)methyl]benzene.
Tetrazole Formation: The intermediate is then reacted with sodium azide and ammonium chloride in a solvent like dimethylformamide (DMF) to form the tetrazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted tetrazole compounds.
科学的研究の応用
2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Methylnaphthalene: A simpler compound with a similar naphthalene structure but lacking the tetrazole ring.
5-Phenyltetrazole: Contains the tetrazole ring but lacks the naphthalene moiety.
N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide: A related compound with an oxalamide group instead of the tetrazole ring.
特性
IUPAC Name |
2-[(2-methylnaphthalen-1-yl)methyl]-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-14-11-12-15-7-5-6-10-17(15)18(14)13-23-21-19(20-22-23)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUISVBUWLKSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3N=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5955639.png)
![1-cyclopentyl-5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-2-piperidinone](/img/structure/B5955644.png)
![3-(2-methoxyphenyl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5955659.png)
![ethyl 1-{[(3-methoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5955663.png)
![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5955669.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5955698.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5955708.png)
![(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5955709.png)
![3-methyl-4-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,2,5-oxadiazole](/img/structure/B5955715.png)
![2-[(benzylthio)acetyl]-N-(3,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B5955717.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B5955719.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5955729.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5955735.png)
